molecular formula C18H22FN3O B2994319 4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide CAS No. 1049489-06-6

4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Cat. No.: B2994319
CAS No.: 1049489-06-6
M. Wt: 315.392
InChI Key: VLCFOSFSDICXAS-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Pyrrole Intermediate: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Pyrrolidine Group: The pyrrolidine moiety can be introduced via reductive amination or nucleophilic substitution reactions.

    Fluorination of the Benzene Ring: The fluorine atom can be introduced using electrophilic fluorination reagents such as Selectfluor.

    Amide Bond Formation: The final step involves coupling the fluorinated benzene derivative with the pyrrole-pyrrolidine intermediate using amide bond-forming reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole or pyrrolidine rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can occur at the carbonyl group of the amide, potentially converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Oxidized derivatives of the pyrrole or pyrrolidine rings.

    Reduction: Amines derived from the reduction of the amide group.

    Substitution: Substituted benzene derivatives where the fluorine atom is replaced by other nucleophiles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to proteins, enzymes, or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the pyrrole and pyrrolidine groups may contribute to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(2-(1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide: Lacks the methyl group on the pyrrole ring.

    4-chloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide: Contains a chlorine atom instead of fluorine.

    N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide: Lacks the halogen atom on the benzene ring.

Uniqueness

The presence of the fluorine atom in 4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties, making it distinct from its analogs.

Properties

IUPAC Name

4-fluoro-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O/c1-21-10-4-5-16(21)17(22-11-2-3-12-22)13-20-18(23)14-6-8-15(19)9-7-14/h4-10,17H,2-3,11-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCFOSFSDICXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC=C(C=C2)F)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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